M-1211 (M-1121): A Technical Guide to its Mechanism of Action as a Menin-MLL Inhibitor
M-1211 (M-1121): A Technical Guide to its Mechanism of Action as a Menin-MLL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of M-1211 (also known as M-1121), a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the signaling pathways involved, experimental methodologies for its evaluation, and key quantitative data from preclinical studies.
Core Mechanism of Action: Disrupting the Menin-MLL Oncogenic Axis
M-1211 is a potent, orally bioavailable small molecule designed to treat acute leukemias harboring MLL gene rearrangements (MLLr). The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin, encoded by the MEN1 gene. M-1211 functions by covalently binding to a specific cysteine residue in the MLL binding pocket of menin, effectively disrupting this crucial interaction.[1][2][3]
The disruption of the menin-MLL complex by M-1211 leads to the downregulation of downstream target genes, most notably HOXA9 and MEIS1.[1][2][3] These homeobox genes are essential for the maintenance of the leukemic state, and their suppression by M-1211 induces differentiation and apoptosis in MLLr leukemia cells.[1][4]
Signaling Pathway
The interaction between menin and MLL fusion proteins is a critical step in the development of MLL-rearranged leukemia. MLL fusion proteins recruit menin to chromatin, leading to the epigenetic upregulation of leukemogenic genes like HOXA9 and MEIS1. M-1211 physically obstructs this interaction, preventing the recruitment of the MLL fusion complex to its target genes and thereby inhibiting their transcription.
Quantitative Data
The following tables summarize the key quantitative data for M-1211 from preclinical studies.
In Vitro Activity
| Cell Line | Type | M-1211 IC50 (nM) | Reference |
| MOLM-13 | MLL-AF9 | 51.5 | [4][5] |
| MV4-11 | MLL-AF4 | 10.3 | [4][5] |
| KOPN-8 | MLL-ENL | - | [2] |
| HL-60 | MLL-wildtype | >10,000 | [2] |
| K562 | MLL-wildtype | >10,000 | [2] |
In Vivo Efficacy in MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Schedule | Tumor Growth Inhibition (%) | Outcome | Reference |
| M-1211 | 100 | Daily for 26 days | 32 (reduction in avg. tumor volume) | Tumor regression | [2] |
| M-1211 | 300 | - | - | Complete tumor regression in 10/10 mice | [2] |
Pharmacokinetic Properties in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| M-1211 | 5 | - | - | - | Low clearance, moderate volume of distribution | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of M-1211.
Cell Culture
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MOLM-13 and MV4-11 Cell Lines: These human acute myeloid leukemia cell lines, harboring MLL-AF9 and MLL-AF4 fusions respectively, are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS).[6][7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][7] Sub-culturing is performed every 2-3 days to maintain a cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.[6][7]
In Vitro Proliferation Assay (MTT Assay)
The anti-proliferative activity of M-1211 is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
To confirm the on-target effect of M-1211, the expression levels of downstream target genes HOXA9 and MEIS1 are quantified using qRT-PCR.
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Cell Treatment: Leukemia cells (e.g., MV4-11) are treated with M-1211 at various concentrations for 24 hours.[2]
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RNA Isolation: Total RNA is extracted from the treated cells.
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cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase.
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PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
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Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Subcutaneous Xenograft Mouse Model
The in vivo efficacy of M-1211 is evaluated using a subcutaneous xenograft model with MV4-11 cells.
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Cell Implantation: A suspension of MV4-11 cells (typically 1 x 10^7 cells per mouse) mixed with Matrigel is injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[8]
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[8]
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Treatment: Mice are randomized into treatment and vehicle control groups. M-1211 is administered orally at specified doses and schedules.[2]
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Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[8]
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Efficacy Evaluation: Anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
M-1211 (M-1121) is a promising covalent inhibitor of the menin-MLL interaction with potent and selective activity against MLL-rearranged leukemias. Its mechanism of action, involving the disruption of a key oncogenic protein-protein interaction and subsequent downregulation of critical leukemogenic genes, has been well-characterized through a series of in vitro and in vivo studies. The preclinical data demonstrate significant anti-tumor efficacy and favorable pharmacokinetic properties, supporting its further development as a targeted therapy for this high-risk leukemia subtype. As of the latest available information, specific clinical trial identifiers for M-1211 have not been publicly disclosed. The clinical development landscape for menin inhibitors is rapidly evolving, with other compounds such as Revumenib and Ziftomenib currently in clinical trials.
References
- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
